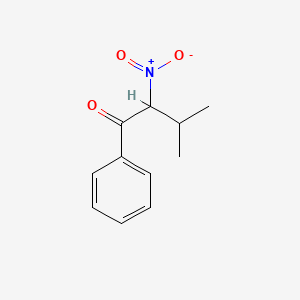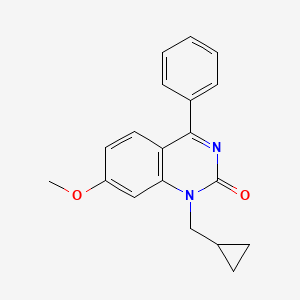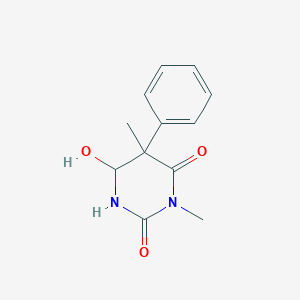
Propanoic acid--(2R,3R)-3-chlorooxan-2-ol (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid–(2R,3R)-3-chlorooxan-2-ol (1/1) is a chemical compound with a unique structure that combines the properties of propanoic acid and a chlorinated oxan-2-ol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanoic acid–(2R,3R)-3-chlorooxan-2-ol (1/1) typically involves the reaction of propanoic acid with a chlorinated oxan-2-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of Propanoic acid–(2R,3R)-3-chlorooxan-2-ol (1/1) may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation and chromatography, is essential to remove impurities and obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid–(2R,3R)-3-chlorooxan-2-ol (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.
Substitution: The chlorine atom in the oxan-2-ol moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
Propanoic acid–(2R,3R)-3-chlorooxan-2-ol (1/1) has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Propanoic acid–(2R,3R)-3-chlorooxan-2-ol (1/1) involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Propanoic acid–(2S,3S)-3-chlorooxan-2-ol: A stereoisomer with different spatial arrangement of atoms.
Propanoic acid–(2R,3R)-3-bromooxan-2-ol: A similar compound with a bromine atom instead of chlorine.
Propanoic acid–(2R,3R)-3-fluorooxan-2-ol: A similar compound with a fluorine atom instead of chlorine.
Uniqueness
Propanoic acid–(2R,3R)-3-chlorooxan-2-ol (1/1) is unique due to its specific stereochemistry and the presence of a chlorine atom, which imparts distinct chemical and biological properties. These unique features make it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
61092-52-2 |
|---|---|
Molecular Formula |
C8H15ClO4 |
Molecular Weight |
210.65 g/mol |
IUPAC Name |
(2R,3R)-3-chlorooxan-2-ol;propanoic acid |
InChI |
InChI=1S/C5H9ClO2.C3H6O2/c6-4-2-1-3-8-5(4)7;1-2-3(4)5/h4-5,7H,1-3H2;2H2,1H3,(H,4,5)/t4-,5-;/m1./s1 |
InChI Key |
YMPQGPMCQWXDEP-TYSVMGFPSA-N |
Isomeric SMILES |
CCC(=O)O.C1C[C@H]([C@@H](OC1)O)Cl |
Canonical SMILES |
CCC(=O)O.C1CC(C(OC1)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3,5-Trimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14608021.png)





![2,7-Dimethylpyrazolo[1,5-a]pyridine](/img/structure/B14608063.png)


![Benzoic acid, 2-[[1-[(4-methylphenyl)imino]ethyl]amino]-](/img/structure/B14608080.png)



